molecular formula C8H9BrO B2404730 4-Bromo-3-ethylphenol CAS No. 99873-30-0

4-Bromo-3-ethylphenol

Cat. No. B2404730
CAS RN: 99873-30-0
M. Wt: 201.063
InChI Key: CAMRWHABCOLYHJ-UHFFFAOYSA-N
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Description

4-Bromo-3-ethylphenol is a chemical compound with the CAS Number: 99873-30-0. It has a molecular weight of 201.06 . The IUPAC name for this compound is 4-bromo-3-ethylphenol .


Synthesis Analysis

The synthesis of phenols like 4-Bromo-3-ethylphenol can be achieved through several laboratory methods such as an ester rearrangement in the Fries rearrangement, a rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, and reduction of quinones .


Molecular Structure Analysis

The InChI code for 4-Bromo-3-ethylphenol is 1S/C8H9BrO/c1-2-6-5-7 (10)3-4-8 (6)9/h3-5,10H,2H2,1H3 . The compound contains a total of 19 bonds, including 10 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 six-membered ring, and 1 aromatic hydroxyl .


Physical And Chemical Properties Analysis

4-Bromo-3-ethylphenol is a solid at room temperature . It has a boiling point of 267°C at 760 mmHg .

Scientific Research Applications

Biosynthesis in Engineered Bacteria

Zhang, Long, and Ding (2020) explored the heterologous synthesis of 4-ethylphenol (a compound related to 4-Bromo-3-ethylphenol) in engineered Escherichia coli. They constructed an artificial biosynthetic pathway in E. coli for the production of 4-ethylphenol from simple carbon sources, demonstrating potential for large-scale industrial application in pharmaceuticals and food industries (Zhang, Long, & Ding, 2020).

Bromophenols as Natural Products

Guo et al. (2011) synthesized bromophenols, including compounds similar to 4-Bromo-3-ethylphenol, from red algae. These compounds showed moderate protein tyrosine phosphatase 1B (PTP1B) inhibitory activities, indicating potential for in vivo studies of their structure-activity relationships (Guo, Li, Li, Shi, & Han, 2011).

Radical Scavenging Activity

Li et al. (2012) discovered new nitrogen-containing bromophenols in the marine red alga Rhodomela confervoides. These bromophenols demonstrated potent scavenging activity against radicals, suggesting potential applications in food and pharmaceuticals as natural antioxidants (Li, Li, Gloer, & Wang, 2012).

Antibacterial Properties

Xu et al. (2003) isolated bromophenols from the marine red alga Rhodomela confervoides, demonstrating significant antibacterial activity. This suggests potential application of these compounds in developing antibacterial agents (Xu, Fan, Yan, Li, Niu, & Tseng, 2003).

Chemical Characterization and Interaction Studies

Demircioğlu et al. (2019) conducted a study on a compound structurally similar to 4-Bromo-3-ethylphenol. They characterized it using spectroscopic techniques and investigated its interactions with DNA bases, highlighting its chemical activity and potential in biochemical research (Demircioğlu, Kaştaş, Kaştaş, & Frank, 2019).

Cellular Antioxidant Effects

Olsen et al. (2013) evaluated the antioxidant activity of bromophenols isolated from the red alga Vertebrata lanosa. Their findings underscore the potential use of these compounds in pharmaceuticals and food industries as antioxidants (Olsen, Hansen, Isaksson, & Andersen, 2013).

Anticancer Potential

Guo et al. (2018) synthesized a novel bromophenol derivative and assessed its anticancer activities on human lung cancer cells. The study demonstrated the compound's potential in inducing apoptosis and cell cycle arrest, indicating its potential as an anticancer agent (Guo, Wang, Zhao, Liu, Li, Jiang, Luo, Guo, Wu, & Shi, 2018).

Electrophilic Aromatic Substitution Reactions

Kawakami, Nishi, Kishi, and Onodera (2009) explored the formation of polyhalogenated ethylphenoxyethylphenols, including structures similar to 4-Bromo-3-ethylphenol, during chlorination in the presence of bromide ions. This study contributes to understanding the reactions and potential applications of bromophenols in chemical synthesis (Kawakami, Nishi, Kishi, & Onodera, 2009).

Antioxidant and Anticancer Activities of Derivatives

Dong et al. (2022) synthesized derivatives of natural bromophenols and evaluated their antioxidant and anticancer activities. These derivatives, related to 4-Bromo-3-ethylphenol, showed potential in ameliorating oxidative damage and inducing apoptosis in cancer cells, highlighting their therapeutic potential (Dong, Wang, Guo, Stagos, Giakountis, Trachana, Lin, Liu, & Liu, 2022).

Safety And Hazards

The safety information for 4-Bromo-3-ethylphenol indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid dust formation, ingestion, and inhalation, and to use personal protective equipment when handling this compound .

properties

IUPAC Name

4-bromo-3-ethylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO/c1-2-6-5-7(10)3-4-8(6)9/h3-5,10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAMRWHABCOLYHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3-ethylphenol

Synthesis routes and methods

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Citations

For This Compound
3
Citations
M Heaney, T Curley, B MacGregore-Cortelli, W Tong… - Oncol, 2005 - mhlw-grants.niph.go.jp
… 4-Bromo-3-ethylphenol 33 was allowed to react with KI, KIO,, and HCl to give 4-iodo-3-ethylphenol 34." The Heck rcaction was applied to the conversion of 34 into 35, and 36 into 37." …
Number of citations: 0 mhlw-grants.niph.go.jp
H Fujieda, S Usui, T Suzuki, H Nakagawa… - Bioorganic & medicinal …, 2007 - Elsevier
… 4-Bromo-3-ethylphenol 33 was allowed to react with KI, KIO 3 , and HCl to give 4-iodo-3-ethylphenol 34. The Heck reaction was applied to the conversion of 34 into 35, and 36 into 37. …
Number of citations: 20 www.sciencedirect.com
AM Relimpio - Zeitschrift für Naturforschung C, 1977 - degruyter.com
Thirty derivates from substituted-phenyl-ethyl methylphosphonates have been synthesized and their inhibiting power of acetyl-cholinesterase have been examined in vitro and in vivo. …
Number of citations: 3 www.degruyter.com

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